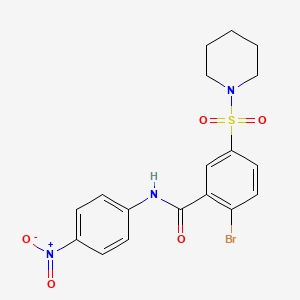
2-bromo-N-(4-nitrophenyl)-5-(1-piperidinylsulfonyl)benzamide
Übersicht
Beschreibung
2-bromo-N-(4-nitrophenyl)-5-(1-piperidinylsulfonyl)benzamide, also known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. BAY 11-7082 is a potent inhibitor of nuclear factor kappa B (NF-κB) activation, a transcription factor that plays a crucial role in inflammation, immunity, and cell survival.
Wirkmechanismus
2-bromo-N-(4-nitrophenyl)-5-(1-piperidinylsulfonyl)benzamide 11-7082 exerts its biological effects by inhibiting the activation of NF-κB. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, immunity, cell survival, and proliferation. The activation of NF-κB is triggered by various stimuli, such as cytokines, growth factors, and microbial products. This compound 11-7082 inhibits the activation of NF-κB by blocking the phosphorylation and degradation of its inhibitory protein, IκBα. This prevents the translocation of NF-κB to the nucleus and the subsequent expression of its target genes.
Biochemical and Physiological Effects:
This compound 11-7082 has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), in various cell types. This compound 11-7082 has also been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and sensitize cancer cells to chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-bromo-N-(4-nitrophenyl)-5-(1-piperidinylsulfonyl)benzamide 11-7082 is its specificity for NF-κB inhibition. Unlike other inhibitors that target multiple signaling pathways, this compound 11-7082 specifically targets the NF-κB pathway, making it a valuable tool for studying the role of NF-κB in various biological processes. However, one limitation of this compound 11-7082 is its potential toxicity. It has been shown to induce oxidative stress and DNA damage in some cell types, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research on 2-bromo-N-(4-nitrophenyl)-5-(1-piperidinylsulfonyl)benzamide 11-7082. One area of interest is its potential use in the treatment of cancer. This compound 11-7082 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, suggesting that it may be a useful adjunct therapy for cancer treatment. Another area of interest is its potential use in the treatment of viral infections. This compound 11-7082 has been shown to inhibit the replication of several viruses, including HIV, HSV, and HCV, making it a promising antiviral agent. Finally, further studies are needed to understand the potential toxicity of this compound 11-7082 and to develop safer and more effective NF-κB inhibitors for therapeutic use.
Conclusion:
In conclusion, this compound 11-7082 is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a potent inhibitor of NF-κB activation, a transcription factor that plays a crucial role in inflammation, immunity, and cell survival. This compound 11-7082 has been extensively studied for its anti-inflammatory, anticancer, and antiviral properties and has been shown to have a wide range of biochemical and physiological effects. While there are some limitations to its use, this compound 11-7082 remains a valuable tool for studying the role of NF-κB in various biological processes and has promising potential for therapeutic use in the future.
Wissenschaftliche Forschungsanwendungen
2-bromo-N-(4-nitrophenyl)-5-(1-piperidinylsulfonyl)benzamide 11-7082 has been extensively studied for its anti-inflammatory, anticancer, and antiviral properties. It has been shown to inhibit the activation of NF-κB, which is a key regulator of the immune response and inflammation. NF-κB is also involved in the development and progression of various cancers, making this compound 11-7082 a potential therapeutic agent for cancer treatment. In addition, this compound 11-7082 has been shown to inhibit the replication of several viruses, including human immunodeficiency virus (HIV), herpes simplex virus (HSV), and hepatitis C virus (HCV).
Eigenschaften
IUPAC Name |
2-bromo-N-(4-nitrophenyl)-5-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O5S/c19-17-9-8-15(28(26,27)21-10-2-1-3-11-21)12-16(17)18(23)20-13-4-6-14(7-5-13)22(24)25/h4-9,12H,1-3,10-11H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCPFGKKWMKKJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Br)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




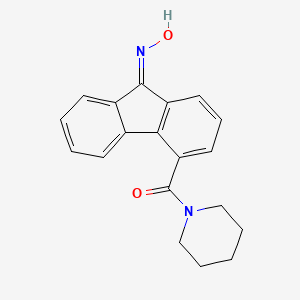

![6-(1,1-dimethylbut-3-en-1-yl)-3,5-dihydroimidazo[4,5-f]benzimidazol-2(1H)-one](/img/structure/B3963937.png)
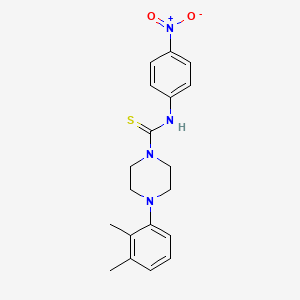

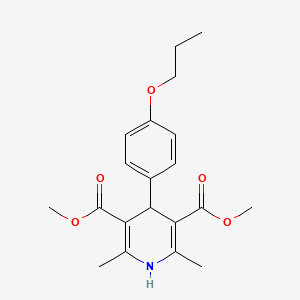
![3-(benzoylamino)phenyl 4-methyl-3-[(4-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B3963973.png)
![6-methyl-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-2-pyridin-3-ylpyrimidin-4-amine](/img/structure/B3963978.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-nitrophenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3963988.png)
![8-{[benzyl(methyl)amino]methyl}-3-(2-chlorophenyl)-7-hydroxy-4H-chromen-4-one](/img/structure/B3963992.png)
![N-propylnaphtho[2,1-b]furan-2-carboxamide](/img/structure/B3963998.png)
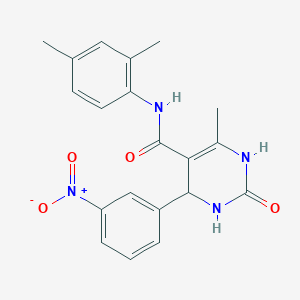
![1,1'-{3-[(4-methylphenyl)sulfonyl]-1,2-propanediyl}dipiperidine](/img/structure/B3964022.png)